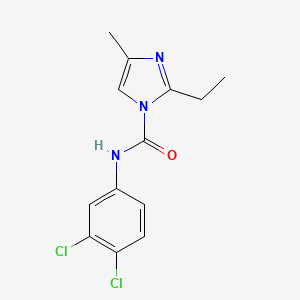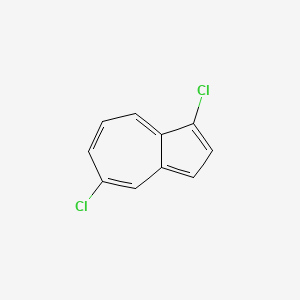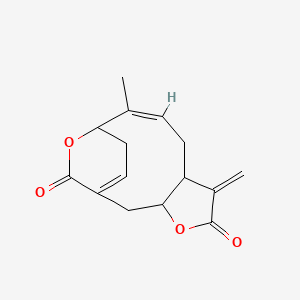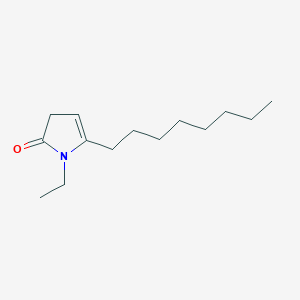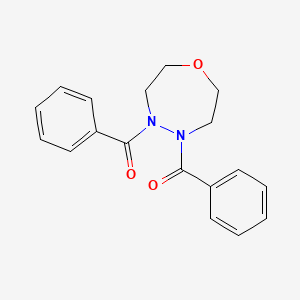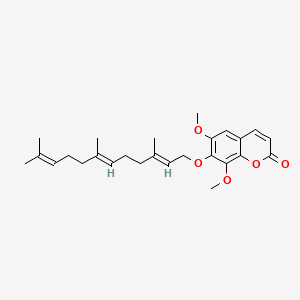
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy groups and a dodecatrienyl side chain. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- typically involves multiple steps, including the formation of the benzopyran core and the introduction of the dodecatrienyl side chain. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dodecatrienyl Side Chain: The dodecatrienyl side chain can be introduced through an etherification reaction, where the hydroxyl group of the benzopyran core reacts with the appropriate dodecatrienyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or dodecatrienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding benzopyran chemistry.
Biology: Its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting various diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrance and anticoagulant properties.
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Scopoletin: Another hydroxylated coumarin derivative with various biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84652-32-4 |
|---|---|
Molecular Formula |
C26H34O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6,8-dimethoxy-7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |
InChI |
InChI=1S/C26H34O5/c1-18(2)9-7-10-19(3)11-8-12-20(4)15-16-30-25-22(28-5)17-21-13-14-23(27)31-24(21)26(25)29-6/h9,11,13-15,17H,7-8,10,12,16H2,1-6H3/b19-11+,20-15+ |
InChI Key |
CYGFGZXXQOQUBI-NKFKFSAASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1OC)OC)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1OC)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


